molecular formula C20H21NO3S B11411883 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)benzamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)benzamide

Cat. No.: B11411883
M. Wt: 355.5 g/mol
InChI Key: PNTPOIXKRZDYCD-UHFFFAOYSA-N
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Description

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a thiophene ring with a sulfone group and an isopropyl-substituted phenyl group. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents.

Properties

Molecular Formula

C20H21NO3S

Molecular Weight

355.5 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C20H21NO3S/c1-15(2)16-8-10-18(11-9-16)21(19-12-13-25(23,24)14-19)20(22)17-6-4-3-5-7-17/h3-13,15,19H,14H2,1-2H3

InChI Key

PNTPOIXKRZDYCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)BENZAMIDE typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfone Group: The thiophene ring is then oxidized to introduce the sulfone group, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling with Benzamide: The final step involves coupling the thiophene sulfone with 4-isopropylphenylbenzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow processes, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide or sulfoxide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides, sulfoxides.

    Substitution Products: Various substituted benzamides and thiophenes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)BENZAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Isopropylphenyl)benzamide: Lacks the thiophene sulfone group, potentially altering its pharmacological profile.

    Thiophene-2-sulfonamide: Contains the thiophene sulfone group but lacks the benzamide moiety.

    N-(2,3-Dihydro-3-thiophenyl)benzamide: Similar structure but without the sulfone group.

Uniqueness

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLPHENYL)BENZAMIDE is unique due to the combination of the thiophene sulfone and benzamide moieties, which may confer distinct chemical and biological properties compared to its analogs.

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